molecular formula C10H11BrO2 B1288658 3-(2-Bromophenyl)butanoic acid CAS No. 66192-08-3

3-(2-Bromophenyl)butanoic acid

Cat. No. B1288658
CAS RN: 66192-08-3
M. Wt: 243.1 g/mol
InChI Key: GOMRPAZFPUTDBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate, a compound structurally similar to 3-(2-Bromophenyl)butanoic acid, has been described . The process involves a series of reactions including the use of (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, and ®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl .


Molecular Structure Analysis

The molecular structure of 3-(2-Bromophenyl)butanoic acid consists of a butanoic acid chain with a bromophenyl group attached at the third carbon. The bromophenyl group is an aromatic ring with a bromine atom attached, which can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Synthesis of Brominated Compounds

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlights the challenges and solutions in synthesizing brominated organic compounds. This method may offer insights into synthesizing related brominated compounds, potentially including 3-(2-Bromophenyl)butanoic acid (Qiu et al., 2009).

Downstream Processing in Bioproduction

Research on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which are chemicals with a wide range of applications, can be related to processes involving similar compounds. The challenges in separation and purification might also apply to the production or research involving 3-(2-Bromophenyl)butanoic acid (Xiu & Zeng, 2008).

Anticancer Potential of Cinnamic Acid Derivatives

The review on cinnamic acid derivatives as anticancer agents may provide a foundational perspective on the exploration of similar compounds for medicinal applications. If 3-(2-Bromophenyl)butanoic acid shares functional groups or structural similarities with cinnamic acid derivatives, its potential in medicinal chemistry could be of interest (De, Baltas, & Bedos-Belval, 2011).

Phosphonic Acid Applications

The diverse applications of phosphonic acid in medicinal research, surface functionalization, and as bioactive molecules could offer a perspective on the functionalization and application potential of 3-(2-Bromophenyl)butanoic acid in various fields, including chemistry, biology, and medicine (Sevrain et al., 2017).

Levulinic Acid in Drug Synthesis

A review of levulinic acid, a biomass-derived compound used in drug synthesis, underscores the importance of sustainable sources and functional groups in pharmaceutical applications. This could be relevant if 3-(2-Bromophenyl)butanoic acid or its derivatives are explored for similar applications (Zhang et al., 2021).

properties

IUPAC Name

3-(2-bromophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMRPAZFPUTDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)butanoic acid

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-(2-bromophenyl)-3-methylpropionate (28.04 g, 109.1 mmole) in the mixture of ethanol (200 ml) and water (100 ml) was added potassium hydroxide (12.2 g, 218.2 mmole). The solution was heated under reflux for 5 hours, left standing overnight as it was, the solvent was removed to about half of its original amount, and dilute hydrochloric acid was added to the concentrate. To this mixture was added dichloromethane followed by an aqueous ammonium chloride solution, the layers were separated, and the organic layer was dried over magnesium sulfate. The solvent was removed by distillation under reduced pressure to give 3-(2-bromophenyl)-3-methylpropionic acid (27.97 g, quant.).
Name
ethyl 3-(2-bromophenyl)-3-methylpropionate
Quantity
28.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 28.04 g of ethyl 3-(2-bromophenyl)-3-methylpropionate (109.1 mmole) in ethanol (200 ml) and water (100 ml) was added 12.2 g of potassium hydroxide (218.2 mmole), and the mixture was heated under reflux for 5 hours. After the mixture was left standing at room temperature, it was concentrated to a half of the volume by distillation and diluted again with dilute hydrochloric acid. Dichloromethane was then added, and an aqueous ammonium chloride solution was added before extraction. The organic layer was dried over magnesium sulfate, and the solvent was removed by distillation to give 27.97 g of 3-(2-bromophenyl)-3-methylpropionic acid (quantitatively).
Name
ethyl 3-(2-bromophenyl)-3-methylpropionate
Quantity
28.04 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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